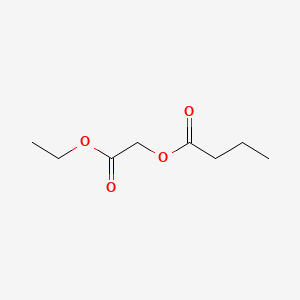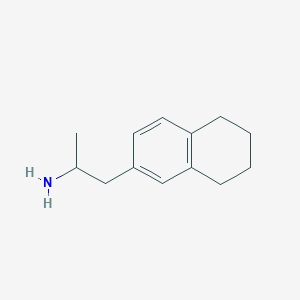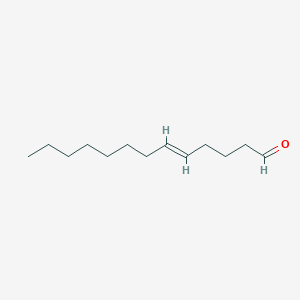
5-Tridecenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tridecenal is an organic compound with the molecular formula C13H24O. It is an unsaturated aldehyde, characterized by the presence of a double bond in its carbon chain. This compound is known for its distinctive odor and is often used in the flavor and fragrance industry. Its structure consists of a long hydrocarbon chain with a terminal aldehyde group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Tridecenal can be synthesized through several methods. One common approach involves the hydroformylation of 1-dodecene, followed by selective hydrogenation. The hydroformylation reaction introduces a formyl group into the hydrocarbon chain, while the selective hydrogenation step ensures the formation of the desired double bond at the fifth position.
Industrial Production Methods
In an industrial setting, this compound is typically produced through large-scale hydroformylation processes. These processes utilize catalysts such as rhodium or cobalt complexes to achieve high yields and selectivity. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Tridecenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The double bond in the hydrocarbon chain can participate in addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation reactions can be carried out using halogens like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: 5-Tridecenoic acid
Reduction: 5-Tridecenol
Substitution: Various halogenated derivatives depending on the halogen used
Applications De Recherche Scientifique
5-Tridecenal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its role as a pheromone in certain insect species.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant odor.
Mécanisme D'action
The mechanism of action of 5-Tridecenal involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, binding to specific receptors and triggering downstream pathways. For example, as a pheromone, it binds to olfactory receptors in insects, leading to behavioral changes. In chemical reactions, its aldehyde group is highly reactive, allowing it to participate in nucleophilic addition and other reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Tridecenal: Another unsaturated aldehyde with a double bond at the second position.
Tridecanal: A saturated aldehyde with no double bonds in the hydrocarbon chain.
Uniqueness of 5-Tridecenal
This compound is unique due to the position of its double bond, which imparts specific chemical reactivity and biological activity. Its structure allows for selective reactions that are not possible with its saturated counterpart, Tridecanal. Additionally, its role as a pheromone highlights its importance in biological systems, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
1195178-71-2 |
|---|---|
Formule moléculaire |
C13H24O |
Poids moléculaire |
196.33 g/mol |
Nom IUPAC |
(E)-tridec-5-enal |
InChI |
InChI=1S/C13H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h8-9,13H,2-7,10-12H2,1H3/b9-8+ |
Clé InChI |
DBNIGMYKSMMBSB-CMDGGOBGSA-N |
SMILES isomérique |
CCCCCCC/C=C/CCCC=O |
SMILES canonique |
CCCCCCCC=CCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


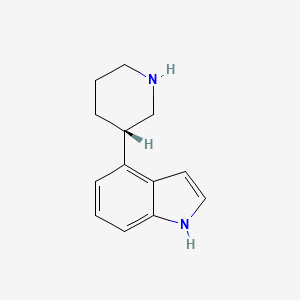
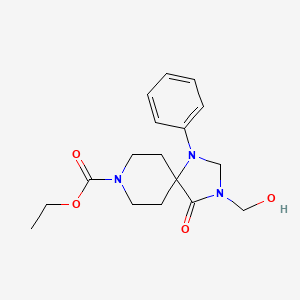
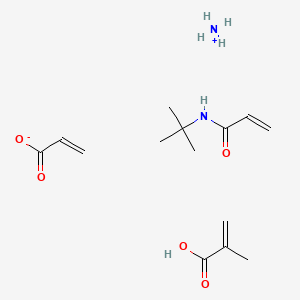
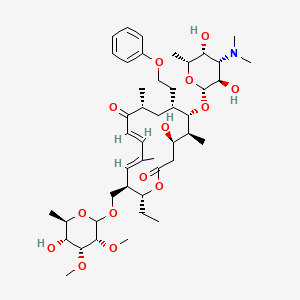
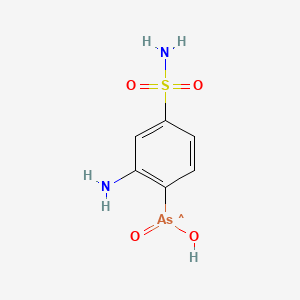


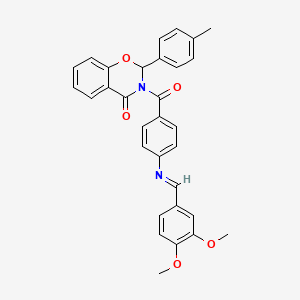
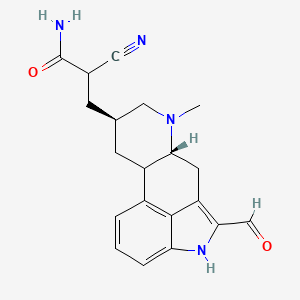
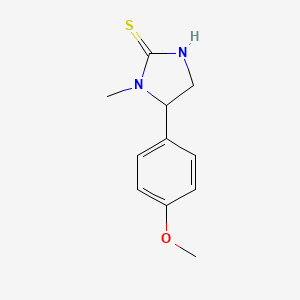
![2-(7-azoniatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene-2-carbonyloxy)ethyl-dimethylazanium;(Z)-but-2-enedioate](/img/structure/B12708517.png)
